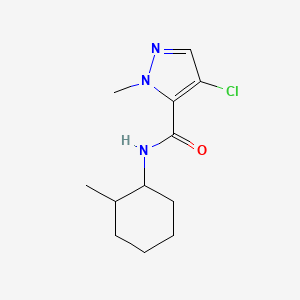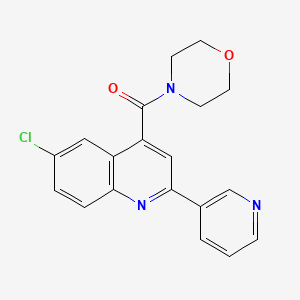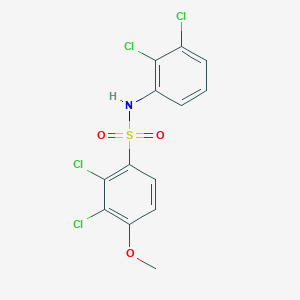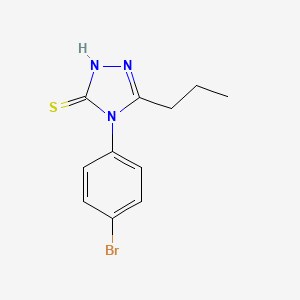![molecular formula C20H20N2O5S B4622587 N-(2-呋喃甲基)-2-(4-{[(3-甲苯基)氨基]磺酰基}苯氧基)乙酰胺](/img/structure/B4622587.png)
N-(2-呋喃甲基)-2-(4-{[(3-甲苯基)氨基]磺酰基}苯氧基)乙酰胺
描述
Synthesis Analysis
The synthesis of related acetamide derivatives involves strategic chemical reactions, employing various reagents and catalysts to achieve the desired molecular architecture. For instance, Gao Yonghong (2009) discussed the synthesis of N-methyl-2-(4-phenoxyphenoxy) acetamide from 4-phenoxyphenol and 2-chloroacetyl methylamine, highlighting the influence of reaction temperature, time, and mole ratio on the yield, which could be applicable to our compound of interest by analogy (Gao Yonghong, 2009).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography and NMR spectroscopy, provides insights into the spatial arrangement and electronic behavior of molecules. For example, Romero and Margarita (2008) utilized variable temperature NMR and X-ray crystallography to elucidate the structure and intramolecular hydrogen-bonding in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, techniques that are pertinent for comprehending the molecular structure of our compound (Romero & Margarita, 2008).
Chemical Reactions and Properties
Chemical properties of such compounds are significantly influenced by their functional groups, leading to various reactions. The study by Cremlyn and Pannell (1978) on sulfonyl derivatives of phenoxyacetamide, which involves reactions like chlorosulfonation and subsequent derivatization, sheds light on the reactivity and potential chemical transformations of our target compound (Cremlyn & Pannell, 1978).
Physical Properties Analysis
Physical properties, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding the behavior of chemical compounds in different environments. The research by Obaleye, Caira, and Tella (2008) on the crystal structure of a related sulfadiazine derivative provides a methodology for analyzing these aspects, which can be applied to our compound of interest (Obaleye, Caira, & Tella, 2008).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards other chemical species, and stability, are influenced by the molecular structure. Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, providing insights into reaction mechanisms and kinetics relevant for understanding the chemical behavior of acetamide derivatives (Magadum & Yadav, 2018).
科学研究应用
胃保护活性
Sekine 等人 (1998) 的一项研究重点关注具有硫醚功能的 N-苯氧基丙酰胺衍生物的合成和药理学评估。这项研究旨在开发新的抗溃疡剂。研究发现,包括类似于 N-(2-呋喃甲基)-2-(4-{[(3-甲苯基)氨基]磺酰基}苯氧基)乙酰胺的衍生物在一定化合物中,在对大鼠模型进行口服给药后显示出有效的胃保护活性,表明它们作为具有胃抗分泌和胃保护活性的新型抗溃疡药物的潜力 (Sekine 等人,1998)。
化学选择性乙酰化
Magadum 和 Yadav (2018) 探索了使用固定化脂肪酶作为催化剂将 2-氨基苯酚化学选择性地单乙酰化为 N-(2-羟苯基)乙酰胺。这个过程对于抗疟疾药物的天然合成具有重要意义。他们的研究提供了优化乙酰化过程的见解,可能影响相关化合物的合成 (Magadum 和 Yadav,2018)。
氢键研究
Romero 和 Margarita (2008) 对与查询化合物密切相关的取代的 N-(2-羟苯基)-2-((4-甲苯磺酰基)氨基)乙酰胺的研究提供了溶液中形成分子内和分子间氢键的证据。这项研究增强了对分子相互作用的理解,并可以为具有特定性质的化合物的设计提供信息 (Romero 和 Margarita,2008)。
阿尔茨海默病疗法
Hassan 等人 (2018) 合成了一系列多功能酰胺,显示出中等的酶抑制潜能和轻度的细胞毒性。他们的工作表明,N-(2-呋喃甲基)-2-(4-{[(3-甲苯基)氨基]磺酰基}苯氧基)乙酰胺的衍生物可以用作针对阿尔茨海默病的新药开发的模板 (Hassan 等人,2018)。
属性
IUPAC Name |
N-(furan-2-ylmethyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-15-4-2-5-16(12-15)22-28(24,25)19-9-7-17(8-10-19)27-14-20(23)21-13-18-6-3-11-26-18/h2-12,22H,13-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDNDNDXGNLYJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N~1~-[2-(dimethylamino)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4622525.png)
![methyl 2-[(2-iodobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4622546.png)

![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenylacetate](/img/structure/B4622554.png)

![1-[(4-methylbenzyl)sulfonyl]piperidine](/img/structure/B4622570.png)
![2-(5-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]thio}-3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B4622574.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4622578.png)
![2-[hydroxy(diphenyl)acetyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4622583.png)
![2-{4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-cyclopropyl-6-(trifluoromethyl)pyrimidine](/img/structure/B4622591.png)
![3-[(4-chlorobenzyl)thio]-5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4622604.png)
![ethyl [6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4622611.png)
